REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:13])[CH3:12])=[CH:6][C:5]=1[OH:14])(=O)[CH3:2].[CH3:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]([CH2:24]Br)=[O:23])=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+].C(OC(=O)C)C>CN(C=O)C>[CH3:2][C:1]1[C:4]2[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:13])[CH3:12])=[CH:6][C:5]=2[O:14][C:24]=1[C:22](=[O:23])[C:19]1[CH:20]=[CH:21][C:16]([CH3:15])=[CH:17][CH:18]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C=C(C=C1)NC(C)=O)O
|
Name
|
|
Quantity
|
0.81 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C(=O)CBr
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
11.25 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic phase was washed three times with water, one time with a NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was further purified by crystallisation (ethanol)
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(OC2=C1C=CC(=C2)NC(C)=O)C(C2=CC=C(C=C2)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |